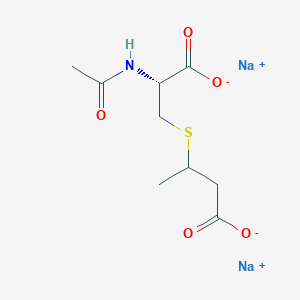

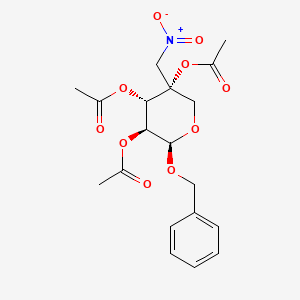

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves specific reactions that introduce acetyl and carboxypropyl groups into the cysteine molecule. For example, the synthesis of N-acetyl-S-[2-carboxy-1-(1 H-imidazol-4-yl)ethyl]-L-cysteine, a similar compound, involves the addition of N-acetyl-L-cysteine to urocanic acid, showcasing a method that could potentially be adapted for the synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Kinuta et al., 1996).

Molecular Structure Analysis

The molecular structure of related N-acetyl-L-cysteine compounds has been elucidated using techniques like X-ray diffraction analysis. For instance, N-acetyl-L-cysteine's crystal structure reveals a near-planar configuration of the C-carboxyl and N-acetyl groups, which could provide insights into the structural aspects of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl cysteine derivatives participate in a variety of chemical reactions, including the formation of disulfide bonds and reactions with electrophilic compounds. These reactions are crucial for understanding the chemical behavior of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt. The formation of disulfide bonds, for instance, is a key reaction for cysteine derivatives, indicating potential reactivity pathways for this compound (Bernatowicz, Matsueda, & Matsueda, 2009).

Physical Properties Analysis

The physical properties of cysteine derivatives, such as solubility, melting point, and optical activity, are influenced by their specific molecular structures. The study of N-acetyl cysteine derivatives' adsorption on gold surfaces, for example, provides insights into their surface interaction behaviors, which can be related to their solubility and stability in different media (Bieri & Bürgi, 2005).

Aplicaciones Científicas De Investigación

Antidote for Acetaminophen Overdose : N-acetylcysteine is widely used as the specific antidote for acetaminophen overdose (Millea, 2009).

Chronic Obstructive Pulmonary Disease (COPD) Prevention : It has been shown to help in the prevention of COPD exacerbation (Millea, 2009).

Protection Against Contrast-Induced Kidney Damage : N-acetylcysteine is used to prevent contrast-induced kidney damage during imaging procedures (Millea, 2009).

Influenza Virus Attenuation : It can attenuate illness from the influenza virus when started before infection (Millea, 2009).

Pulmonary Fibrosis Treatment : N-acetylcysteine is used in the treatment of pulmonary fibrosis (Millea, 2009).

Treatment of Infertility : It can be used to treat infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

Potential Cancer Chemopreventive : Preliminary studies suggest a potential role as a cancer chemopreventive agent (Millea, 2009).

Helicobacter Pylori Eradication Adjunct : It might serve as an adjunct in the eradication of Helicobacter pylori (Millea, 2009).

Prevention of Gentamicin-Induced Hearing Loss : N-acetylcysteine could be used for prophylaxis of gentamicin-induced hearing loss in patients on renal dialysis (Millea, 2009).

Propiedades

IUPAC Name |

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIEDHPXAQZRB-OVEMJYDDSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NNa2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

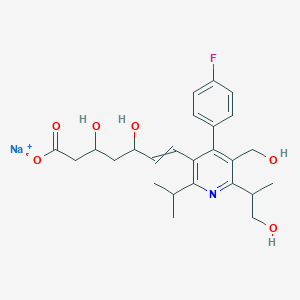

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

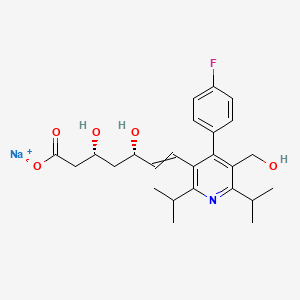

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)